molecular formula C9H16N4O5 B3256168 H-Gly-Gln-Gly-OH CAS No. 2650-69-3

H-Gly-Gln-Gly-OH

Cat. No.: B3256168
CAS No.: 2650-69-3
M. Wt: 260.25 g/mol
InChI Key: BYYNJRSNDARRBX-YFKPBYRVSA-N
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Description

H-Gly-Gln-Gly-OH, also known as Glycyl-L-glutaminylglycine, is a tripeptide composed of glycine, glutamine, and another glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. Tripeptides like this compound are often studied for their role in protein synthesis, enzymatic reactions, and as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gln-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of the amino group and involves the following steps:

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Advances in automation and purification techniques, such as high-performance liquid chromatography (HPLC), have made large-scale peptide synthesis more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: H-Gly-Gln-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized by reactive oxygen species, leading to the formation of carbonyl groups on the amino acid side chains.

    Reduction: Reduction reactions can occur, particularly at the amide bonds, using reducing agents like sodium borohydride.

    Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Sodium borohydride in aqueous or alcoholic solutions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

H-Gly-Gln-Gly-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Gly-Gln-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active sites of enzymes, influencing their activity. For example, it may act as a substrate or inhibitor for proteases, affecting protein degradation pathways. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

    Glycyl-L-glutaminylglycine: Similar in structure but may have different amino acid sequences.

    Glycyl-L-glutaminylglycine: Another tripeptide with potential therapeutic applications.

    Glycyl-L-glutaminylglycine: Known for its role in protein synthesis and enzymatic reactions.

Uniqueness: H-Gly-Gln-Gly-OH is unique due to its specific sequence of glycine, glutamine, and glycine, which imparts distinct biochemical properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c10-3-7(15)13-5(1-2-6(11)14)9(18)12-4-8(16)17/h5H,1-4,10H2,(H2,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYNJRSNDARRBX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311556
Record name Glycyl-L-glutaminylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-69-3
Record name Glycyl-L-glutaminylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-glutaminylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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